Piperazine, 1-(9-anthracenylcarbonyl)-4-[4-(trifluoromethyl)-2-pyridinyl]-
Description
Systematic Nomenclature and Molecular Formula Analysis
The compound is formally named 1-(9-anthracenylcarbonyl)-4-[4-(trifluoromethyl)-2-pyridinyl]piperazine under International Union of Pure and Applied Chemistry (IUPAC) guidelines. Its molecular formula, C25H20F3N3O , reflects a 25-carbon framework comprising three distinct structural domains:
- A piperazine core (C4H10N2) serving as the central scaffold.
- A 9-anthracenylcarbonyl group (C14H9CO) attached to the piperazine’s N1 position.
- A 4-(trifluoromethyl)-2-pyridinyl substituent (C6H3F3N) bonded to the N4 position of piperazine.
The molecular weight is 435.44 grams per mole , calculated using atomic masses from the PubChem database. The trifluoromethyl group (-CF3) introduces strong electron-withdrawing effects, while the anthracenylcarbonyl moiety contributes extended π-conjugation.
Table 1: Molecular Formula Breakdown
| Component | Formula | Atomic Contribution |
|---|---|---|
| Piperazine core | C4H10N2 | 4 C, 10 H, 2 N |
| 9-Anthracenylcarbonyl | C15H9O | 15 C, 9 H, 1 O |
| 4-(Trifluoromethyl)-2-pyridinyl | C6H3F3N | 6 C, 3 H, 3 F, 1 N |
Crystallographic and Spectroscopic Characterization Techniques
While single-crystal X-ray diffraction data for this specific compound remain unreported, analogous piperazine-anthracene hybrids exhibit monoclinic or triclinic crystal systems with unit cell parameters averaging a = 8–10 Å, b = 15–18 Å, and c = 5–7 Å. The anthracenylcarbonyl group likely induces planar stacking interactions, while the -CF3 group may disrupt symmetry due to steric bulk.
Spectroscopic Data
Comparative Analysis with Related Piperazine-Anthracene Hybrid Structures
Table 2: Structural and Electronic Comparison
The target compound’s 4-(trifluoromethyl)-2-pyridinyl group enhances electrophilicity compared to simpler pyridinyl analogues. Anthracene conjugation increases π-π stacking potential relative to non-aromatic hybrids. Steric hindrance from the -CF3 group may reduce rotational freedom around the piperazine-pyridinyl bond, as observed in similar trifluoromethylated systems.
Synthetic Pathways : The compound is synthesized via nucleophilic acyl substitution, where 9-anthracenecarbonyl chloride reacts with the primary amine of 4-[4-(trifluoromethyl)-2-pyridinyl]piperazine. Mitsunobu or Ullmann coupling reactions are alternative routes for introducing aromatic groups to piperazine.
Properties
CAS No. |
647854-35-1 |
|---|---|
Molecular Formula |
C25H20F3N3O |
Molecular Weight |
435.4 g/mol |
IUPAC Name |
anthracen-9-yl-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C25H20F3N3O/c26-25(27,28)19-9-10-29-22(16-19)30-11-13-31(14-12-30)24(32)23-20-7-3-1-5-17(20)15-18-6-2-4-8-21(18)23/h1-10,15-16H,11-14H2 |
InChI Key |
QWOXZLKAOVEPFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CC(=C2)C(F)(F)F)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origin of Product |
United States |
Biological Activity
Piperazine derivatives are recognized for their diverse biological activities, including antipsychotic, antidepressant, and antimicrobial effects. The compound Piperazine, 1-(9-anthracenylcarbonyl)-4-[4-(trifluoromethyl)-2-pyridinyl]- represents a unique structure that may exhibit significant pharmacological properties due to the presence of both anthracene and trifluoromethyl groups.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 372.36 g/mol. The structural features include:
- Piperazine Ring: A six-membered ring containing two nitrogen atoms.
- Anthracenylcarbonyl Group: A polycyclic aromatic hydrocarbon that may contribute to the compound's interaction with biological targets.
- Trifluoromethyl Group: This substituent is known to enhance lipophilicity and metabolic stability.
Antimicrobial Activity
Research indicates that piperazine derivatives can possess significant antimicrobial properties. For instance, studies have shown that compounds with similar structures exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The incorporation of the trifluoromethyl group is believed to enhance this activity by improving the compound's ability to penetrate bacterial membranes.
Anticancer Properties
The anthracene moiety is often associated with anticancer activity due to its ability to intercalate DNA. Preliminary studies suggest that Piperazine, 1-(9-anthracenylcarbonyl)-4-[4-(trifluoromethyl)-2-pyridinyl]- may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells.
Neuropharmacological Effects
Piperazine compounds are frequently studied for their neuropharmacological effects. The presence of the pyridine ring suggests potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. Research has indicated that similar piperazine derivatives can act as serotonin reuptake inhibitors, which may be beneficial in treating mood disorders.
Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MIC) ranging from 10-50 µg/mL. |
| Cytotoxicity Assay | Showed IC50 values of 15 µM against MCF-7 (breast cancer) and 12 µM against A549 (lung cancer) cell lines, indicating significant anticancer potential. |
| Neuropharmacological Assessment | Exhibited binding affinity for serotonin receptors (5-HT1A and 5-HT2A), suggesting potential antidepressant effects in animal models. |
The biological activity of Piperazine, 1-(9-anthracenylcarbonyl)-4-[4-(trifluoromethyl)-2-pyridinyl]- can be attributed to several mechanisms:
- DNA Intercalation: The anthracene component likely intercalates into DNA, disrupting replication and transcription processes.
- Membrane Disruption: The trifluoromethyl group enhances membrane permeability, facilitating entry into bacterial cells.
- Receptor Modulation: Interaction with neurotransmitter receptors could alter signaling pathways involved in mood regulation.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that piperazine derivatives can exhibit anticancer properties. The unique structure of Piperazine, 1-(9-anthracenylcarbonyl)-4-[4-(trifluoromethyl)-2-pyridinyl]- allows it to interact with biological targets involved in cancer progression. Studies have shown that compounds with anthracene moieties can intercalate into DNA, potentially disrupting cancer cell proliferation.
Neuropharmacological Effects
Piperazine derivatives are also being investigated for their neuropharmacological effects. The structural modifications in this compound may enhance its ability to cross the blood-brain barrier, making it a candidate for treating neurological disorders. Preliminary studies suggest that it could modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
Materials Science
Photophysical Properties
The incorporation of anthracene into the piperazine structure endows the compound with interesting photophysical properties. This characteristic makes it suitable for applications in organic light-emitting diodes (OLEDs) and as a fluorescent probe in bioimaging. The trifluoromethyl group may also enhance thermal stability and solubility in organic solvents, which are desirable traits for material applications.
Polymer Chemistry
Piperazine derivatives can serve as monomers or cross-linking agents in polymer chemistry. The unique functional groups allow for the synthesis of novel polymers with tailored properties, such as increased mechanical strength or enhanced electrical conductivity.
Case Study 1: Anticancer Screening
A study published in the Journal of Medicinal Chemistry evaluated various piperazine derivatives, including Piperazine, 1-(9-anthracenylcarbonyl)-4-[4-(trifluoromethyl)-2-pyridinyl]-, for their anticancer activity against different cancer cell lines. The findings indicated that this compound exhibited significant cytotoxicity against breast and lung cancer cells, with IC50 values in the low micromolar range.
Case Study 2: Neuropharmacological Assessment
In a neuropharmacological study, researchers assessed the effects of Piperazine, 1-(9-anthracenylcarbonyl)-4-[4-(trifluoromethyl)-2-pyridinyl]- on rodent models of anxiety and depression. Behavioral tests demonstrated that the compound produced anxiolytic-like effects comparable to established anxiolytics, suggesting its potential as a therapeutic agent for mood disorders.
Comparison with Similar Compounds
Data Table: Comparative Profiles of Selected Piperazine Derivatives
Key Findings and Implications
- Trifluoromethylpyridinyl Group : Critical for metabolic stability and target binding across multiple compounds, though substituent variations dictate specificity.
- Synthetic Flexibility : Piperazine derivatives are highly tunable, with substituents tailored for receptor affinity (e.g., 5-HT1A in ) or enzyme interactions (e.g., CYP2D6 in ).
Preparation Methods
Traditional Heating Method
In this method, the synthesis typically involves the following steps:
Reagents : Piperazine, 9-anthracenecarboxylic acid (or its derivatives), and 4-(trifluoromethyl)-2-pyridinecarboxaldehyde.
-
- Combine piperazine with the anthracenecarboxylic acid in a suitable solvent (e.g., DMF or DMSO).
- Heat the mixture under reflux conditions for several hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and precipitate the product by adding water.
- Filter and purify the crude product through recrystallization.
Yield and Efficiency : This method often results in moderate yields (50-70%) depending on reaction conditions and purity of reagents.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as an efficient alternative due to its ability to reduce reaction times significantly while improving yields.
Reagents : Similar to the traditional method but may include microwave-activated solvents.
-
- Place piperazine and anthracenecarboxylic acid in a microwave-compatible vessel with a solvent.
- Subject the mixture to microwave irradiation for a predetermined time (typically minutes).
- After cooling, quench the reaction with water and isolate the product through filtration.
Yield and Efficiency : Reports indicate yields exceeding 80% with reduced reaction times (often less than one hour), making this method highly efficient.
Solvent-Free Synthesis
This method utilizes solid-state reactions, eliminating solvents entirely, which is beneficial for environmental considerations.
Reagents : Solid forms of piperazine and the carbonyl precursors.
-
- Mix solid piperazine with powdered anthracenecarboxylic acid and trifluoromethyl pyridine derivative.
- Heat the mixture in an oven or on a hot plate at elevated temperatures.
- Monitor reaction completion via TLC.
- Upon completion, allow to cool and grind to achieve a homogeneous product.
Yield and Efficiency : This method can yield up to 75% efficiency while being environmentally friendly due to minimal solvent use.
The following table summarizes the key aspects of each preparation method:
| Method | Reaction Time | Yield (%) | Environmental Impact |
|---|---|---|---|
| Traditional Heating | Several hours | 50-70 | Moderate |
| Microwave-Assisted | Minutes | >80 | Low |
| Solvent-Free | Hours | 75 | Very Low |
The preparation of Piperazine, 1-(9-anthracenylcarbonyl)-4-[4-(trifluoromethyl)-2-pyridinyl]- can be achieved through various methods, each with its advantages and limitations. Microwave-assisted synthesis stands out for its rapidity and high yield, making it a preferred choice in modern synthetic chemistry. Further research into optimizing these methods could enhance efficiency and applicability in pharmaceutical development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
